molecular formula C13H12N4O B13124421 2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine

2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B13124421
M. Wt: 240.26 g/mol
InChI Key: YGGSFFKQOZWVCT-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a methoxyphenyl and a methyl group as substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields . Another method involves the reaction of 5-chloro or 5-methoxy substituted 3-amino-8-methoxy [1,2,4]triazolo[4,3-c]-pyrimidine with methoxide in an alcohol solvent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation is particularly advantageous due to its efficiency and reduced reaction times. Additionally, the catalyst-free nature of the reaction minimizes the need for purification steps, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with increased polarity.

    Reduction: Amine derivatives with potential biological activity.

    Substitution: Various substituted triazolopyrimidines with diverse functional groups.

Scientific Research Applications

2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of specific kinases or as an antagonist of certain receptors . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The presence of the methoxyphenyl group enhances its ability to interact with certain biological targets, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

2-(3-methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C13H12N4O/c1-9-6-12-15-13(16-17(12)8-14-9)10-4-3-5-11(7-10)18-2/h3-8H,1-2H3

InChI Key

YGGSFFKQOZWVCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NN2C=N1)C3=CC(=CC=C3)OC

Origin of Product

United States

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